molecular formula C27H28FN3O4 B2541861 Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate CAS No. 896361-90-3

Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate

Cat. No. B2541861
CAS RN: 896361-90-3
M. Wt: 477.536
InChI Key: NCKRCMMURUORBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate" is a complex organic molecule that likely contains a benzodioxole moiety, a fluorophenyl group, and a piperazine ring, all of which are common in medicinal chemistry for their diverse biological activities. The structure suggests potential applications in pharmaceuticals, possibly as an antimicrobial or antitubercular agent, given the presence of similar structures in the provided data .

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the production of dihydrobenzo[1,4]dioxine derivatives . The process includes oxidative aminocarbonylation and intramolecular conjugate addition, which could be relevant for constructing the benzodioxole and carbamate portions of the target compound. The synthesis of piperazine derivatives is also well-documented, with various methods available to introduce the piperazine moiety into the molecule .

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by X-ray diffraction analysis, which can determine the configuration around double bonds and the conformation of rings like piperazine, which usually adopts a chair conformation . The dihedral angles between planar portions of the molecule and aromatic rings are also of interest, as they can influence the biological activity by affecting the molecule's ability to interact with biological targets .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the functional groups present in its structure. For instance, the carbamate group could be involved in reactions with amines or could be hydrolyzed under certain conditions. The piperazine ring is known to participate in nucleophilic substitution reactions, which could be utilized for further derivatization or for the introduction of additional pharmacophores .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would include its solubility, melting point, and stability, which are crucial for its potential use as a pharmaceutical. The presence of a fluorophenyl group could enhance the compound's lipophilicity, potentially improving its ability to cross cell membranes . The benzodioxole moiety could contribute to the compound's electron-rich nature, which might affect its reactivity and interactions with biological targets .

Scientific Research Applications

Crystal Structure Analysis

The compound's structure and conformation have been analyzed in similar chemicals, providing insights into their molecular geometry. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, was studied to understand its molecular conformation and dihedral angles, which are crucial for its chemical reactivity and interactions (Faizi, Ahmad, & Golenya, 2016).

Synthesis and Characterization

The compound's synthesis and characterization are vital for exploring its potential applications. For instance, the synthesis of related compounds such as 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid and their characterization through techniques like IR, 1H-NMR, and mass spectral analysis are fundamental steps in their development for various applications (Rameshkumar et al., 2003).

Medicinal Chemistry

Some derivatives of the compound show promising medicinal properties. For example, a series of 1-[1-(3,4-dimethoxy-1H-2-benzopyran-1-yl)alkyl]-4-arylpiperazines, including compounds similar to Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate, have demonstrated hypotensive activity, indicating potential for development into cardiovascular drugs (Mccall et al., 1982).

Catalysis

Compounds structurally similar to Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate have been explored for their catalytic properties. For instance, benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate was used in Au(I)-catalyzed intramolecular hydroamination, indicating the potential use of similar compounds in catalysis and synthetic organic chemistry (Zhang et al., 2006).

Neuropharmacology

The compound's analogs have been studied for their effects on neuroreceptors, such as serotonin receptors, highlighting their potential application in treating neurological disorders (Kepe et al., 2006).

properties

IUPAC Name

benzyl N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FN3O4/c28-22-7-9-23(10-8-22)30-12-14-31(15-13-30)24(21-6-11-25-26(16-21)35-19-34-25)17-29-27(32)33-18-20-4-2-1-3-5-20/h1-11,16,24H,12-15,17-19H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKRCMMURUORBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)OCC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.